molecular formula C6H7N3O B027896 1-(2-Aminopyrimidin-4-yl)ethanone CAS No. 106157-82-8

1-(2-Aminopyrimidin-4-yl)ethanone

Cat. No.: B027896
CAS No.: 106157-82-8
M. Wt: 137.14 g/mol
InChI Key: XDKSEDDZHXZRKQ-UHFFFAOYSA-N
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Description

1-(2-Aminopyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone typically involves several steps, starting from acyclic starting materials. One common synthetic route includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.

Chemical Reactions Analysis

1-(2-Aminopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminopyrimidin-4-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(2-Aminopyrimidin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-aminopyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKSEDDZHXZRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544317
Record name 1-(2-Aminopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106157-82-8
Record name 1-(2-Aminopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

To 4-(1,1-dimethoxy-ethyl)-pyrimidin-2-ylamine (Step A, 15 g, 81.87 mmol) was added HCOOH (70.0 mL). The resulting mixture was stirred at RT under argon for 3 h. The mixture was evaporated to dryness. The solid was recrystallized from EtOH to give a brown solid. MS m/z:138.2(M+H). Calc'd for C6H8N3O: 138.14.
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15 g
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reactant
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70 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine (2a) (180 g) in tetrahydrofuran (2 L) was added 2M hydrochloric acid solution (980 mL) and stirring continued at room temperature overnight. Most of the solvent was removed in vacuo and remaining aqueous solution was poured into an aqueous saturated sodium hydrogen carbonate solution. The sandy coloured precipitate was filtered off and dried in vacuo at 40° C. to give the title compound (112 g).
Quantity
180 g
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Reaction Step One
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980 mL
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reactant
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Quantity
2 L
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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